molecular formula C10H12ClN3O5 B613138 L-Aspartic acid beta-4-nitroanilide hydrochloride CAS No. 201732-79-8

L-Aspartic acid beta-4-nitroanilide hydrochloride

Cat. No. B613138
M. Wt: 289.7
InChI Key: RJHGETAGZHXUQU-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“L-Aspartic acid beta-4-nitroanilide hydrochloride” is a product used for proteomics research1. It has a molecular formula of C10H11N3O5⋅HCl1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “L-Aspartic acid beta-4-nitroanilide hydrochloride”. However, it is available for purchase for research purposes1.



Molecular Structure Analysis

The molecular structure of “L-Aspartic acid beta-4-nitroanilide hydrochloride” is represented by the formula C10H12ClN3O52. The molecular weight is 289.73.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “L-Aspartic acid beta-4-nitroanilide hydrochloride”.



Physical And Chemical Properties Analysis

“L-Aspartic acid beta-4-nitroanilide hydrochloride” has a molecular weight of 289.724. More detailed physical and chemical properties are not readily available in the sources.


Scientific Research Applications

Hydrogel Synthesis for Delivery Systems

Starch and L-aspartic acid have been used to synthesize novel natural hydrogels exhibiting temperature-responsive swelling behavior, pH sensitivity, and superabsorbency properties. These hydrogels could serve as innovative carriers in delivery systems, showcasing the potential for L-aspartic acid derivatives in creating responsive materials for biomedical applications (Vakili & Rahneshin, 2013).

Photothermal Therapeutic Agents for Cancer Therapy

The synthesis of a dopamine-modified poly(aspartic acid) derivative, demonstrating an excellent photothermal property under near-infrared laser irradiation, highlights the utility of aspartic acid derivatives in medical applications. This innovation suggests a promising approach for cancer therapy, where such derivatives can aggregate at tumor sites, potentially reducing the toxic effects of traditional treatments (Gong et al., 2016).

Enzymatic Characterization and Substrate Specificity

Research on a novel type D-aspartyl endopeptidase (DAEP) from Paenibacillus sp. B38, which specifically hydrolyzes derivatives similar to L-aspartic acid beta-4-nitroanilide, underscores the potential of aspartic acid derivatives in studying enzyme substrate specificity and applications in biochemistry (Takahashi et al., 2006).

Synthesis of Functionalized Pyrroles

The use of immobilized L-aspartic acid beta-methyl ester in synthesizing pentasubstituted pyrroles demonstrates the versatility of aspartic acid derivatives in organic synthesis. This methodology offers a novel pathway to functionalized pyrroles, which are valuable in pharmaceutical and material science applications (Lemrová et al., 2022).

Antioxidant and ACE Inhibitory Activities

Research into monohydroxamates of L-aspartic acid beta-hydroxamate (AAH) showcases the antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities of aspartic acid derivatives. This suggests their potential in developing therapeutic agents for managing hypertension and oxidative stress-related disorders (Liu et al., 2004).

Safety And Hazards

The safety and hazards associated with “L-Aspartic acid beta-4-nitroanilide hydrochloride” are not clearly mentioned in the available resources.


Future Directions

The future directions of “L-Aspartic acid beta-4-nitroanilide hydrochloride” are not clearly mentioned in the available resources.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

(2S)-2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5.ClH/c11-8(10(15)16)5-9(14)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,14)(H,15,16);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHGETAGZHXUQU-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Aspartic acid beta-4-nitroanilide hydrochloride

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